Ethyl 2-iododecanoate
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Overview
Description
Ethyl 2-iododecanoate is an organic compound with the molecular formula C12H23IO2 It is an ester derived from decanoic acid, where the hydrogen atom at the second position is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-iododecanoate can be synthesized through several methods. One common approach involves the iodination of ethyl decanoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the second position of the decanoate chain .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale iodination processes with rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can yield ethyl decanoate or other reduced forms.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Substitution: Ethyl decanoate, ethyl 2-hydroxydecanoate.
Oxidation: Decanoic acid, 2-iododecanoic acid.
Reduction: Ethyl decanoate.
Scientific Research Applications
Ethyl 2-iododecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-iododecanoate involves its interaction with nucleophiles and electrophiles. The iodine atom at the second position makes the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the iodine atom plays a crucial role in the compound’s reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
Ethyl decanoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Ethyl 2-bromodecanoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Ethyl 2-chlorodecanoate:
Uniqueness
Ethyl 2-iododecanoate is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial processes .
Properties
CAS No. |
68453-82-7 |
---|---|
Molecular Formula |
C12H23IO2 |
Molecular Weight |
326.21 g/mol |
IUPAC Name |
ethyl 2-iododecanoate |
InChI |
InChI=1S/C12H23IO2/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
OQHKKXKJNMZXIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OCC)I |
Origin of Product |
United States |
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